

The Discovery and Isolation of Daucol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Daucol**

Cat. No.: **B1200001**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucol, a bicyclic sesquiterpenoid alcohol, is a significant secondary metabolite found predominantly in the essential oil of carrot seeds (*Daucus carota*). This document provides an in-depth technical guide on the history of its discovery, detailed methodologies for its isolation and purification, and an overview of its known biological activities. Quantitative data from representative isolation procedures are summarized, and hypothetical signaling pathways related to its antifungal and antioxidant properties are visualized to facilitate further research and drug development efforts.

Introduction and Historical Perspective

The study of sesquiterpenoids from carrot seed oil has a long history, with initial focus primarily on its most abundant constituent, carotol. Carotol was first isolated in 1925 by Asahina and Tsukamoto.^[1] **Daucol**, a structurally related sesquiterpenoid, was identified in subsequent phytochemical investigations of *Daucus carota*. While the precise first report of **daucol**'s isolation is not readily available in modern databases, significant early work on its stereochemistry and its relationship to carotol was conducted by Czech chemists M. Holub and M. Souček in the early 1960s. Their 1962 publication on the biosynthesis of carotol made significant contributions to understanding the configuration of both carotol and its oxidation product, **daucol**.^[2] This foundational work established **daucol** as a key carotane-type

sesquiterpenoid and paved the way for future studies into its chemical and biological properties.

Daucol is a member of the oxanes and is recognized for its potential biological activities, including antifungal and antioxidant effects.^{[3][4]} It is a significant component of carrot seed essential oil, though its concentration can vary depending on the carrot cultivar, geographical origin, and harvesting stage.^{[4][5]}

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **daucol** is presented below. This information is critical for its identification and characterization following isolation.

Property	Value
Molecular Formula	C ₁₅ H ₂₆ O ₂
Molecular Weight	238.37 g/mol
IUPAC Name	(1S,2R,5R,7S,8S)-5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.0 ¹⁵]undecan-7-ol
CAS Number	887-08-1
Appearance	Crystalline solid
Melting Point	115-116 °C
Boiling Point (est.)	289-291 °C at 760 mmHg
Solubility	Soluble in alcohol and other organic solvents; sparingly soluble in water.
Spectroscopic Data	NMR (¹ H and ¹³ C), Mass Spectrometry (MS), and Infrared (IR) spectra are available in public databases such as PubChem and SpectraBase.

Isolation of Daucol from *Daucus carota* Seeds

Daucol is typically isolated from the essential oil of carrot seeds. The general workflow involves hydrodistillation to obtain the essential oil, followed by chromatographic separation to isolate

the individual components.

Experimental Protocol: Hydrodistillation of Carrot Seed Essential Oil

This protocol describes a standard method for obtaining essential oil from carrot seeds.

- Preparation of Plant Material: Obtain dried seeds of *Daucus carota*. Grind the seeds into a coarse powder to increase the surface area for extraction.
- Hydrodistillation:
 - Place 500 g of the powdered carrot seeds into a 10 L round-bottom flask.
 - Add 7.5 L of distilled water to the flask.
 - Set up a Clevenger-type apparatus for hydrodistillation.
 - Heat the flask to boiling and continue distillation for 4 hours. The steam and volatile oils will rise, condense, and be collected in the Clevenger trap.
- Oil Collection and Drying:
 - After distillation is complete, allow the apparatus to cool.
 - Carefully collect the separated essential oil from the side arm of the Clevenger trap.
 - Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
 - Store the dried essential oil in a sealed, dark glass vial at 4 °C until further processing.

Experimental Protocol: Isolation of Daucol by Column Chromatography

This protocol details the separation of **daucol** from the essential oil mixture using silica gel column chromatography.[\[6\]](#)[\[7\]](#)

- Preparation of the Column:

- Prepare a slurry of silica gel (e.g., 480 g for 8 g of essential oil) in a non-polar solvent such as petroleum ether.
- Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring a level and uniform bed.
- Sample Loading:
 - Dissolve 8 g of the hydrodistilled carrot seed essential oil in a minimal amount of petroleum ether.
 - Carefully load the dissolved sample onto the top of the silica gel column.
- Elution and Fraction Collection:
 - Elute the column with a gradient of solvents with increasing polarity. A typical gradient starts with 100% petroleum ether and gradually increases the proportion of a more polar solvent like dichloromethane.
 - Step 1 (Elution of Non-polar Compounds): Elute with 100% petroleum ether. This will elute non-polar hydrocarbons like daucene.
 - Step 2 (Elution of Carotol): Increase the polarity of the mobile phase. A mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v) is effective for eluting the major component, carotol.[6]
 - Step 3 (Elution of **Daucol**): Further increase the polarity by eluting with 100% dichloromethane. **Daucol**, being more polar than carotol, will elute in these fractions.[6][7]
- Monitoring and Pooling of Fractions:
 - Collect the eluate in a series of fractions.
 - Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
 - Combine the fractions that contain pure **daucol**, as determined by TLC analysis.
- Solvent Removal and Characterization:

- Remove the solvent from the pooled **daucol** fractions using a rotary evaporator.
- The resulting solid can be further purified by recrystallization if necessary.
- Confirm the identity and purity of the isolated **daucol** using spectroscopic methods (NMR, MS, IR).

Quantitative Data from Isolation Procedures

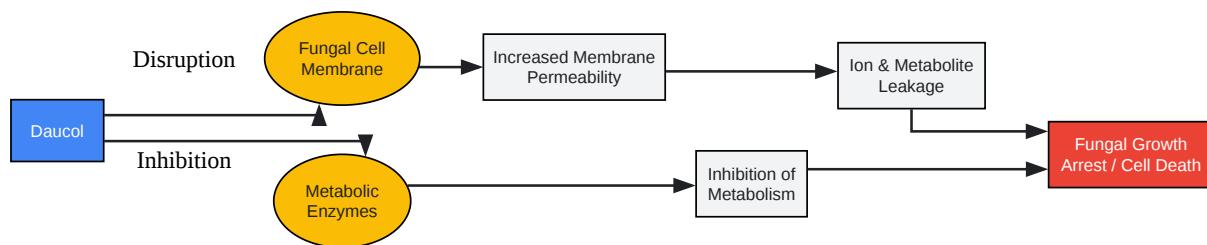
The yield of **daucol** and other major sesquiterpenoids from carrot seed oil can vary. The following tables summarize representative quantitative data from the literature.

Table 1: Composition of Carrot Seed Essential and Edible Oil[8]

Compound	Essential Oil (%)	Edible Oil (%)
Carotol	66.78	30.55
Daucol	-	12.60
Daucene	8.74	-
(Z,Z)- α -Farnesene	5.86	-

Note: **Daucol** was reported as a significant component of the edible oil fraction in this particular study.

Table 2: Yield of Isolated Sesquiterpenoids from Carrot Seed Essential Oil[6]

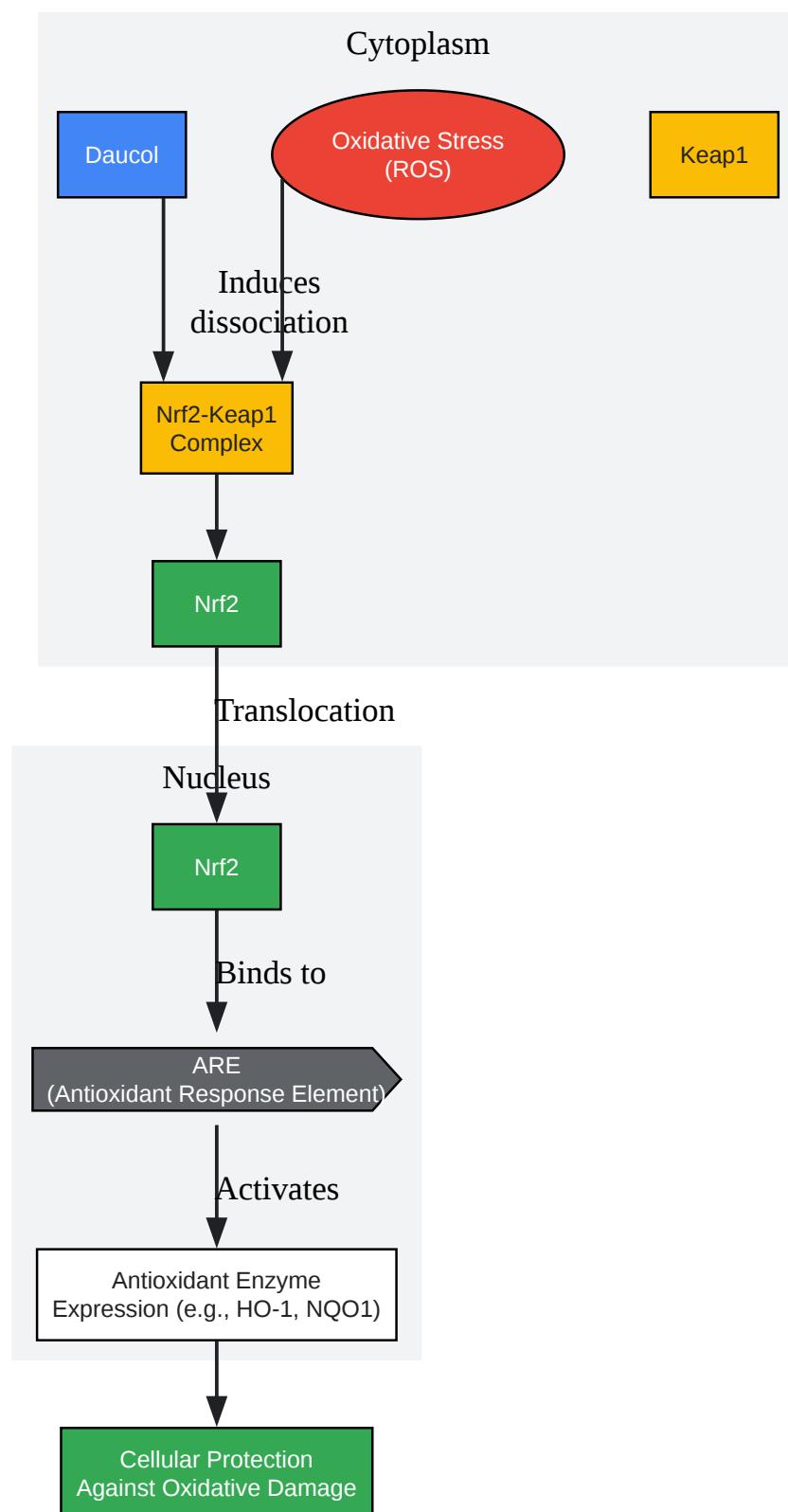

Compound	Starting Material (Essential Oil)	Isolated Yield	Yield Percentage (w/w)
Daucene	8.0 g	0.4 g	5.0%
Carotol	8.0 g	4.2 g	52.5%
Daucol	8.0 g	0.5 g	6.25%

Biological Activity and Signaling Pathways

Daucol has been reported to possess antifungal and antioxidant properties, common among sesquiterpenoids.^{[3][4]} While specific molecular signaling pathways for **daucol** have not been extensively elucidated, we can propose hypothetical pathways based on the known mechanisms of related terpenoids.

Hypothetical Antifungal Signaling Pathway

The antifungal activity of sesquiterpenoids is often attributed to the disruption of fungal cell membrane integrity and interference with essential metabolic processes.



[Click to download full resolution via product page](#)

Caption: Hypothetical antifungal mechanism of **daucol**.

Hypothetical Antioxidant Signaling Pathway

Plant-derived terpenoids can exert antioxidant effects by modulating cellular stress response pathways, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

[Click to download full resolution via product page](#)

Caption: Hypothetical Nrf2-mediated antioxidant action of **daucol**.

Conclusion and Future Directions

Daucol remains a less-studied counterpart to carotol, despite its significant presence in carrot seed oil. The isolation protocols provided herein are robust and reproducible, offering a clear path for obtaining pure **daucol** for further investigation. While its biological activities are promising, a significant gap exists in understanding its specific molecular targets and mechanisms of action. Future research should focus on elucidating the precise signaling pathways modulated by **daucol** to fully realize its potential in drug development, particularly in the areas of antifungal and antioxidant therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carotol - Wikipedia [en.wikipedia.org]
- 2. CCCC 1962, Volume 27, Issue 12, Abstracts pp. 2929-2933 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 3. Antifungal activity of the carrot seed oil and its major sesquiterpene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. The Wild Carrot (*Daucus carota*): A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical composition of carrot seeds (*Daucus carota* L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- To cite this document: BenchChem. [The Discovery and Isolation of Daucol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1200001#discovery-and-history-of-daucol-isolation\]](https://www.benchchem.com/product/b1200001#discovery-and-history-of-daucol-isolation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com